![molecular formula C13H7Cl2FO2 B6407211 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261905-92-3](/img/structure/B6407211.png)
3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid, commonly referred to as 3-DFPBA, is a widely used organic compound in the field of scientific research. It is a derivative of benzoic acid and is characterized by its two chlorine atoms and one fluorine atom attached to the benzene ring. It is a white crystalline solid with a melting point of 137-140°C and a molecular weight of 256.09 g/mol. 3-DFPBA is a versatile compound due to its unique properties and wide range of applications in various fields such as medicinal chemistry, materials science, and biochemistry.
Scientific Research Applications
3-DFPBA is widely used in scientific research due to its unique properties and wide range of applications. It is commonly used as a starting material for the synthesis of various compounds such as 3-fluoro-4-chlorobenzoic acid, 3-fluoro-2,4-dichlorobenzoic acid, and 3-fluoro-2,4,6-trichlorobenzoic acid. It is also used as a reagent in the synthesis of various pharmaceutical compounds, such as antibiotics and anti-inflammatory drugs. In addition, 3-DFPBA is used in the preparation of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 3-DFPBA is not yet fully understood. However, it is believed to act as a competitive inhibitor of various enzymes, such as cytochrome P450 and glutathione S-transferase. It is also believed to interact with various proteins and receptors in the body, such as the dopamine and serotonin receptors, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DFPBA are not yet fully understood. However, it is believed to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been shown to inhibit the growth of some cancer cells in vitro. In addition, it has been reported to have antioxidant, anti-diabetic, and anti-hypertensive properties.
Advantages and Limitations for Lab Experiments
3-DFPBA is a versatile compound that can be used in various lab experiments. It is relatively easy to synthesize and has a wide range of applications. It is also relatively stable, with a shelf life of several years. However, it can be toxic if inhaled or ingested, and should be handled with caution. In addition, it is not soluble in water, which can limit its use in some experiments.
Future Directions
The future directions for 3-DFPBA research include further investigation of its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research is needed to better understand its mechanisms of action and to develop more efficient and cost-effective synthesis methods. Additionally, research should be conducted to explore the potential use of 3-DFPBA in the development of new materials and dyes. Finally, research should be conducted to explore the potential use of 3-DFPBA in the development of new drugs and diagnostics.
Synthesis Methods
The most common method for synthesizing 3-DFPBA is a nucleophilic substitution reaction of 2,3-dichlorobenzoic acid with 4-fluorobenzoyl chloride. This reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at a temperature of around 100°C for a period of several hours. The reaction yields a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
3-(2,3-dichlorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-3-1-2-8(12(10)15)9-6-7(13(17)18)4-5-11(9)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLBMYOXRMHSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691185 |
Source
|
Record name | 2',3'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-92-3 |
Source
|
Record name | 2',3'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.